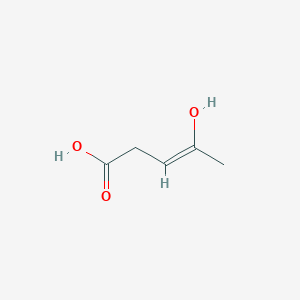

(Z)-4-hydroxypent-3-enoic Acid

Descripción

Propiedades

Número CAS |

117425-95-3 |

|---|---|

Fórmula molecular |

C5H8O3 |

Peso molecular |

116.11 g/mol |

Nombre IUPAC |

(Z)-4-hydroxypent-3-enoic acid |

InChI |

InChI=1S/C5H8O3/c1-4(6)2-3-5(7)8/h2,6H,3H2,1H3,(H,7,8)/b4-2- |

Clave InChI |

FZBYZQPNENFBLV-RQOWECAXSA-N |

SMILES |

CC(=CCC(=O)O)O |

SMILES isomérico |

C/C(=C/CC(=O)O)/O |

SMILES canónico |

CC(=CCC(=O)O)O |

Sinónimos |

3-Pentenoic acid, 4-hydroxy- (9CI) |

Origen del producto |

United States |

Advanced Synthetic Methodologies and Chemical Transformations of Z 4 Hydroxypent 3 Enoic Acid

Established Organic Synthesis Routes for (Z)-4-hydroxypent-3-enoic Acid

The synthesis of this compound, an unsaturated hydroxy acid, can be accomplished through several organic synthesis pathways. ontosight.ai These methods are crucial for accessing this molecule, which serves as an important building block for more complex chemical structures in pharmaceutical and agrochemical research. ontosight.ai

Catalytic Reactions of Aldehydes and Ketones with Carboxylic Acid Derivatives

One of the fundamental routes for the synthesis of this compound involves the reaction of suitably chosen aldehydes or ketones with derivatives of carboxylic acids. ontosight.ai This transformation is typically facilitated by the presence of a catalyst to ensure reaction efficiency and selectivity. ontosight.ai The general principle involves the formation of a new carbon-carbon bond between the carbonyl compound and the carboxylic acid derivative, leading to the desired hydroxy acid structure. The specific geometry of the double bond, in this case, the (Z)-configuration, is a critical aspect of the synthesis that must be controlled through the choice of reactants, catalysts, and reaction conditions.

Exploration of Diastereoselective Synthetic Pathways for Related Hydroxy-Enolic Acids

Achieving high diastereoselectivity is a key challenge in the synthesis of complex molecules containing multiple stereocenters, such as related hydroxy-enolic acids. Research in this area explores various strategies to control the three-dimensional arrangement of atoms during the reaction. One approach involves the use of chiral auxiliaries, which are chiral compounds temporarily incorporated into the reacting molecule to direct the stereochemical outcome of a subsequent reaction. After the desired stereochemistry is set, the auxiliary is removed. ethz.ch Another powerful method is substrate-controlled diastereoselection, where the existing stereocenters in the starting material influence the creation of new ones. For instance, the diastereoselective reduction of a ketone can be influenced by a nearby stereocenter. nih.gov Furthermore, reagent-based methods utilize chiral reagents or catalysts to achieve high levels of stereocontrol. researchgate.netresearchgate.net The silyl (B83357) enol ether Prins cyclization is a notable method for the diastereoselective formation of substituted tetrahydropyran-4-ones, which are structurally related to hydroxy acids. nih.gov

Table 1: Approaches in Diastereoselective Synthesis for Related Hydroxy Acids

| Methodology | Description | Key Feature | Reference |

|---|---|---|---|

| Chiral Auxiliary | Temporary incorporation of a chiral molecule to direct stereochemistry. | Auxiliary is cleaved after reaction. | ethz.ch |

| Substrate Control | Existing stereocenters in the substrate guide the formation of new stereocenters. | Relies on the inherent structure of the starting material. | nih.gov |

| Reagent-Based Control | Use of chiral reagents or catalysts to induce stereoselectivity. | External source of chirality. | researchgate.netresearchgate.net |

| Silyl Enol Ether Prins Cyclization | A specific cyclization reaction to form tetrahydropyran-4-ones with high diastereoselectivity. | Forms C-C and C-O bonds with a quaternary center. | nih.gov |

Investigation of Ene Reactions in Chiral Derivative Synthesis

The ene reaction is a powerful tool in organic synthesis for forming carbon-carbon bonds. In the context of synthesizing chiral derivatives of hydroxy acids, the glyoxylate-ene reaction is particularly relevant. unine.ch This reaction involves an alkene (the ene) reacting with an electrophilic glyoxylate (B1226380) ester (the enophile), typically catalyzed by a Lewis acid. The development of chiral Lewis acid catalysts allows this reaction to proceed enantioselectively, affording chiral hydroxy-enoic acid derivatives. unine.ch Research has explored various chiral ligands, including diols, to be used with titanium complexes to catalyze the reaction, although success in achieving high chirality transfer has been varied. unine.ch Other catalytic systems, such as those based on BINOL-derived phosphates, have also been investigated for different types of carbonyl-ene reactions. academie-sciences.fr

Table 2: Catalyst Systems in Chiral Ene Reactions

| Catalyst System | Reaction Type | Observation | Reference |

|---|---|---|---|

| Ti(OiPr)₄ / Chiral Diols | Glyoxylate-ene reaction | Increased reaction rate but no significant influence on chirality transfer was observed. | unine.ch |

| BINOL-derived Trityl Phosphates | Carbonyl-ene reactions | Effective as organocatalysts for various reactions including Friedel-Crafts and hetero-Diels-Alder. | academie-sciences.fr |

Chemical Reactivity and Stereochemical Considerations

The chemical behavior of this compound is defined by its functional groups: a carboxylic acid, a hydroxyl group, and a carbon-carbon double bond with Z-geometry. This combination allows for a range of chemical transformations and stereochemical phenomena.

Tautomerization Mechanisms and Enolic Forms of Related Pentenoic Acids

This compound is an enolic compound, meaning it contains a hydroxyl group attached to a carbon atom of a double bond. byjus.com This structure exists in equilibrium with its keto tautomer, 4-oxopentanoic acid (levulinic acid). Tautomers are constitutional isomers that rapidly interconvert, typically involving the migration of a hydrogen atom and a shift in the location of a double bond. byjus.comlibretexts.org This keto-enol tautomerism is a fundamental concept in organic chemistry. britannica.com

The equilibrium between the keto and enol forms can be catalyzed by both acids and bases. libretexts.orgbritannica.com

Acid-Catalyzed Mechanism: In acidic conditions, the carbonyl oxygen of the keto form is protonated, increasing its electrophilicity. A base (like water) then removes a proton from the alpha-carbon to form the enol.

Base-Catalyzed Mechanism: Under basic conditions, a base removes a proton from the alpha-carbon of the keto form to generate an enolate anion. This anion is a key intermediate which is then protonated on the oxygen atom to yield the enol form. libretexts.org

For most simple aliphatic aldehydes and ketones, the keto form is significantly more stable and predominates at equilibrium. britannica.com However, the enol form, even as a minor component, is crucial for the reactivity of the carbonyl compound at the alpha-position. The structure of this compound represents a stable enol form.

Isomerization Studies and Interconversion Pathways

The double bond in pentenoic acids can exist in different positions (e.g., 2-pentenoic, 3-pentenoic, 4-pentenoic acid) and, for internal alkenes, as different geometric isomers (Z or E). Studies have shown that these isomers can be interconverted under specific catalytic conditions. For example, 2-pentenoic acid can be isomerized to a mixture of 3- and 4-pentenoic acids by contacting it in the vapor phase with a solid acid, basic, or amphoteric catalyst. google.comgoogle.com

The isomerization of 3-pentenoic acid from the (E)-isomer (trans) to the thermodynamically less stable (Z)-isomer (cis) can be achieved using transition-metal catalysts. Palladium and ruthenium complexes are effective for this transformation, often proceeding through a π-allyl intermediate. Similarly, palladium catalysts with specific phosphine (B1218219) ligands have been shown to isomerize various pentenoic acid isomers to their equilibrium mixture as part of the process for producing adipic acid. acs.org The isomerization of Z-isomers of α,β-unsaturated acids, like 2-pentenoic acid, to the more thermodynamically stable E-isomer can also occur under thermal or catalytic conditions.

Table 3: Catalyst Systems for Pentenoic Acid Isomerization

| Isomerization Reaction | Catalyst System | Conditions | Reference |

|---|---|---|---|

| 2-Pentenoic acid → 3-/4-Pentenoic acid | Solid acid, basic, or amphoteric catalyst | Vapor phase | google.com |

| (E)-3-Pentenoic acid → (Z)-3-Pentenoic acid | Pd(OAc)₂ in acetic acid | 80–100°C | |

| (E)-3-Pentenoic acid → (Z)-3-Pentenoic acid | RuHCl(CO)(PPh₃)₃ | 40–60°C | |

| Pentenoic acid isomers → Equilibrium mixture | Palladium with DTBPX ligand | Acid cocatalyst | acs.org |

Derivatization Strategies and Analogue Synthesis

The unique structural features of this compound, namely the presence of a carboxylic acid, a hydroxyl group, and a Z-configured double bond, make it a versatile starting material for the synthesis of a variety of derivatives and analogues. These transformations are crucial for exploring its potential applications and for creating libraries of related compounds for further study.

The γ-hydroxyalkenoic acid structure of this compound makes it a prime candidate for intramolecular cyclization, or lactonization, to form a five-membered ring structure known as a butenolide. Butenolides, which are γ-lactones with a double bond in the ring, are significant structural motifs found in a vast number of natural products that exhibit a wide range of biological activities. researchgate.netnih.gov Consequently, the development of synthetic strategies to access these scaffolds is of great interest to synthetic chemists. researchgate.netnih.gov

The direct, acid-catalyzed lactonization of this compound is a fundamental transformation leading to the formation of a γ-butenolide. This process typically involves the protonation of the hydroxyl group, followed by nucleophilic attack of the carboxylic acid carbonyl oxygen onto the resulting carbocation or an SN2-type displacement, leading to ring closure and the elimination of water.

More advanced methods focus on stereocontrolled and efficient syntheses of substituted butenolides. Halolactonization is a powerful method for achieving such transformations. For instance, the cyclization of (Z)-alkenoic acids can be mediated by sources of electrophilic halogens, such as N-bromosuccinimide (NBS), to yield bromolactones with high regio- and stereo-selectivity. biointerfaceresearch.com The use of chiral catalysts in these reactions can even induce enantioselectivity, creating chiral butenolides. biointerfaceresearch.com Another advanced strategy involves the palladium(II)-catalyzed oxidative heterodimeric cyclization reaction of 2,3-allenoic acids with other allenes, which provides an efficient route to polysubstituted 4-(3'-furanyl)-2(5H)-furanones, a class of butenolide derivatives. nih.gov

The table below summarizes various catalytic approaches for the synthesis of butenolide derivatives from related precursors, highlighting the versatility of these methods.

| Catalyst/Reagent System | Substrate Type | Product Type | Key Features |

| Ti(OiPr)₄ / (S)-BINOL | 2-Silyloxyfuran and Aldimines | 5-Substituted Aminoalkyl γ-Butenolides | Catalytic, enantioselective vinylogous Mukaiyama–Mannich reaction. acs.org |

| Silver(I) Complexes | Silyloxyfurans and Ketoimine Esters | Butenolides with N-substituted Quaternary Stereocenters | High diastereo- and enantioselectivities. acs.org |

| N-Bromosuccinimide (NBS) / Thiourea | (Z)-Alkenoic Acids | Bromolactones | Total regio- and stereo-selection via 5-exo cyclization. biointerfaceresearch.com |

| Palladium(II) Acetate | 2,3-Allenoic Acids and 1,2-Allenyl Ketones | 4-(3'-Furanyl)butenolides | Oxidative cyclization/dimerization reaction. nih.gov |

The synthesis of analogues of this compound involves modifying its carbon skeleton or introducing new functional groups. These analogues are instrumental in structure-activity relationship (SAR) studies. A variety of synthetic strategies can be employed to create a diverse range of such compounds.

One approach is the synthesis of analogues with substitutions on the carbon chain. For example, methods have been developed for synthesizing fluoro-substituted α-hydroxy acids by using hexafluoroacetone (B58046) as both a protecting and activating reagent. researchgate.net This strategy could potentially be adapted to introduce fluorine atoms into the hydroxypentenoic acid backbone, which can significantly alter the molecule's electronic properties and biological behavior. researchgate.net Another example is the synthesis of phenyl-substituted analogues, such as chiral 5-(4-fluorophenyl)-5-hydroxypentanoic acid, which has been achieved through multi-step sequences involving Friedel-Crafts acylation followed by reduction and cyclization/alcoholysis steps. google.com

Enzymatic methods also provide a powerful route to chiral analogues. Lipase-catalyzed kinetic resolution has been successfully used to obtain both enantiomers of 3-hydroxypent-4-enoic acid, a constitutional isomer of the target compound. researchgate.net This highlights the potential for biocatalysis in generating enantiomerically pure analogues.

The following table details examples of synthetic routes to create substituted analogues of hydroxypentanoic acids.

| Analogue Type | Synthetic Method | Precursors | Reference |

| Fluoro-substituted α-hydroxy acids | Hexafluoroacetone protection/activation | (S)-Malic acid, (S)-citramalic acid | researchgate.net |

| 5-(4-fluorophenyl)-5-hydroxypentanoic acid methyl ester | Friedel-Crafts acylation, reduction, cyclization, alcoholysis | Fluorobenzene, glutaric anhydride | google.com |

| Enantiomers of 3-hydroxypent-4-enoic acid | Lipase-catalyzed kinetic resolution | Racemic 3-hydroxypent-4-enoic acid | researchgate.net |

| Benzosuberene analogues | Multi-step synthesis including Grignard-type reactions | Substituted benzosuberone and trimethoxyphenyllithium | nih.gov |

Coordination compounds are formed from a central metal atom or ion and one or more ligands that donate electrons to the metal. nowgonggirlscollege.co.in this compound possesses two key functional groups capable of acting as electron donors: the carboxylate group and the hydroxyl group. This makes it a potential bidentate ligand, capable of forming a stable chelate ring with a metal ion.

The coordination behavior of α- and β-hydroxy acids with metal ions is well-established. Analogously, this compound can coordinate to a metal center as an O,O-bidentate ligand through the deprotonated carboxylate oxygen and the hydroxyl oxygen. wikipedia.org This forms a six-membered chelate ring, which is generally a stable arrangement in coordination chemistry. Transition metal amino acid complexes, which also feature chelation via carboxylate and another functional group (the amino group), commonly form stable five-membered chelate rings. wikipedia.org

The resulting metal complexes can have interesting structural and catalytic properties. For example, metal complexes are widely used as catalysts in the asymmetric synthesis of butenolides and other lactones. nih.govrug.nl In these reactions, the substrate, a hydroxy acid or a derivative, coordinates to the chiral metal catalyst, which then directs the stereochemical outcome of the reaction. acs.org

While specific studies on the coordination complexes of this compound are not detailed in the provided context, the principles of coordination chemistry allow for predictions of its behavior. The butenolide derivatives formed from its cyclization also present potential for metal coordination through the carbonyl oxygen and the ring ether oxygen.

The table below outlines potential coordination modes for this compound and its butenolide derivative with various metal ions, based on the general principles of coordination chemistry.

| Ligand | Potential Donor Atoms | Coordination Mode | Potential Metal Ions |

| (Z)-4-hydroxypent-3-enoate | Carboxylate (O), Hydroxyl (O) | Bidentate (O,O'-chelation) | Transition metals (e.g., Cu²⁺, Zn²⁺, Fe³⁺, Co²⁺), Lanthanides |

| (Z)-4-hydroxypent-3-enoate | Carboxylate (O) | Monodentate | Kinetically labile metal ions |

| Butenolide derivative | Carbonyl (O), Ether (O) | Bidentate or Bridging | Lewis acidic metals (e.g., Ti⁴⁺, Ag⁺, Pd²⁺) |

Spectroscopic Characterization and Structural Conformation Analysis of Z 4 Hydroxypent 3 Enoic Acid

Advanced Spectroscopic Methodologies for Structural Elucidation

The molecular structure of (Z)-4-hydroxypent-3-enoic acid, with its combination of a carboxylic acid, a hydroxyl group, and a Z-configured double bond, necessitates a multi-faceted spectroscopic approach for unambiguous characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, COSY, HMQC, HMBC) for Conformation and Connectivity

¹H NMR Spectroscopy: The proton NMR spectrum is expected to reveal distinct signals for each proton environment. The carboxylic acid proton (-COOH) would appear as a highly deshielded singlet, likely broad, in the region of 10-13 ppm. The vinyl proton on the carbon adjacent to the carbonyl group (C3-H) would be influenced by the Z-configuration, and its chemical shift and coupling constant with the adjacent methylene (B1212753) protons would be characteristic. The methylene protons (-CH2-) would likely appear as a multiplet, and the methyl protons (-CH3) adjacent to the hydroxyl-bearing carbon would be a singlet or a doublet depending on the coupling with the vinyl proton.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides insight into the carbon framework. Key expected chemical shifts include the carbonyl carbon of the carboxylic acid at approximately 170-180 ppm and the carbons of the double bond (C3 and C4) in the olefinic region (around 100-150 ppm). The hydroxyl-bearing carbon (C4) would be shifted downfield compared to a standard alkane due to the electron-withdrawing effect of the oxygen atom.

2D NMR Spectroscopy (COSY, HMQC, HMBC): Two-dimensional NMR experiments are crucial for establishing the precise connectivity of atoms.

COSY (Correlation Spectroscopy) would confirm the coupling relationships between adjacent protons, for instance, between the vinyl proton and the methylene protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) is invaluable for identifying longer-range (2-3 bond) correlations between protons and carbons, which helps to piece together the entire molecular structure, for example, by showing correlations from the methyl protons to the C4 and C3 carbons.

For instance, studies on similar hydroxypentenoic acid derivatives utilize these techniques to confirm structural assignments acs.orgmdpi.com.

Mass Spectrometry (MS and High-Resolution MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound.

Mass Spectrometry (MS): For this compound (C5H8O3), the expected molecular ion peak [M]+• would be at an m/z of 116. Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl group (-OH, 17 Da) and a carboxyl group (-COOH, 45 Da). The presence of a double bond and a hydroxyl group would also lead to characteristic fragmentation pathways. For example, the mass spectrum of the isomeric (E)-4-hydroxypent-2-enoic acid shows prominent peaks that can be attributed to such fragmentation nih.gov.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which allows for the unambiguous determination of the molecular formula. For C5H8O3, the calculated exact mass is 116.04734 g/mol nih.gov. An experimental HRMS measurement confirming this value would provide strong evidence for the elemental composition of the molecule.

| Technique | Expected m/z | Interpretation |

|---|---|---|

| MS | 116 | Molecular Ion [M]+• |

| MS | 99 | [M-OH]+ |

| MS | 71 | [M-COOH]+ |

| HRMS | 116.04734 | Calculated Exact Mass for C5H8O3 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

For this compound, the IR spectrum would be expected to show the following characteristic absorption bands:

A broad O-H stretching band for the carboxylic acid group, typically in the range of 3300-2500 cm⁻¹.

A strong C=O stretching band for the carbonyl group of the carboxylic acid, usually appearing around 1700-1725 cm⁻¹.

An O-H stretching band for the alcohol hydroxyl group, which would likely be a broad peak around 3500-3200 cm⁻¹.

A C=C stretching band for the alkene group, which is expected to be in the region of 1650-1600 cm⁻¹.

C-H stretching and bending vibrations for the sp² and sp³ hybridized carbons.

Analysis of related compounds such as cinnamic acid demonstrates these characteristic peaks, with the C=O stretch around 1680 cm⁻¹ and the C=C stretch around 1630 cm⁻¹ docbrown.info.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid O-H | Stretch | 3300-2500 (broad) |

| Alcohol O-H | Stretch | 3500-3200 (broad) |

| Carbonyl C=O | Stretch | 1725-1700 |

| Alkene C=C | Stretch | 1650-1600 |

X-ray Diffraction Analysis for Solid-State Structural Determination of Related Compounds

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound itself is not publicly available, data from closely related compounds can offer valuable insights into its likely solid-state conformation.

For example, the crystal structure of (E)-pent-2-enoic acid reveals that the molecule is nearly planar and forms centrosymmetric dimers in the crystalline state through strong O-H···O hydrogen bonds between the carboxylic acid groups. It is plausible that this compound would also exhibit extensive hydrogen bonding in the solid state, involving both the carboxylic acid and the hydroxyl functional groups, leading to the formation of complex supramolecular architectures. The study of inclusion complexes of cyclodextrins with 5-hydroxypentanoic acid has also been investigated using X-ray crystallography, highlighting the role of intermolecular interactions in determining the solid-state structure. researchgate.net

Computational Approaches in Conformational and Stereochemical Analysis

In the absence of direct experimental X-ray data, computational methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are powerful tools for investigating the conformational preferences and stereochemical details of molecules like this compound.

Theoretical and Computational Chemistry Studies on Z 4 Hydroxypent 3 Enoic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. For a molecule like (Z)-4-hydroxypent-3-enoic acid, DFT calculations would typically be employed to determine key properties such as optimized molecular geometry, orbital energies (HOMO and LUMO), and the distribution of electron density. These calculations provide insights into the molecule's stability, potential reaction sites, and spectroscopic properties.

While direct DFT studies on this compound are not readily found, research on related structures offers a glimpse into the expected findings. For instance, computational studies on other C5 unsaturated carboxylic acids have utilized DFT to analyze their structural parameters and vibrational frequencies. Such studies often show good agreement between calculated and experimental data, validating the computational models used. For this compound, similar calculations would be invaluable for understanding how the (Z) configuration of the double bond and the presence of both hydroxyl and carboxylic acid functional groups influence its electronic properties.

A hypothetical data table for calculated electronic properties of this compound, based on a typical DFT approach (e.g., B3LYP/6-31G*), would include parameters like:

| Calculated Property | Predicted Value |

| Energy of Highest Occupied Molecular Orbital (HOMO) | Value in eV |

| Energy of Lowest Unoccupied Molecular Orbital (LUMO) | Value in eV |

| HOMO-LUMO Gap | Value in eV |

| Dipole Moment | Value in Debye |

| Mulliken Atomic Charges | Charge distribution on key atoms (e.g., O, C) |

Note: The values in this table are illustrative and would need to be determined through actual DFT calculations.

Molecular Modeling and Dynamics Simulations for Conformational Analysis

The flexibility of the single bonds in this compound allows for multiple spatial arrangements, or conformations. Molecular modeling and molecular dynamics (MD) simulations are the primary computational tools for exploring the conformational landscape of a molecule. These methods can identify the most stable conformers and the energy barriers between them.

The conformational preferences of this compound are critical for its interactions with other molecules, including biological receptors or catalysts. Intramolecular hydrogen bonding between the carboxylic acid proton and the hydroxyl group, or between the carbonyl oxygen and the hydroxyl proton, would likely play a significant role in determining the most stable conformations.

MD simulations would involve simulating the motion of the atoms of the molecule over time, providing a dynamic picture of its conformational flexibility. This would allow for the calculation of the relative populations of different conformers at a given temperature.

A representative data table summarizing a conformational analysis would list the different stable conformers and their relative energies:

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (degrees) | Intramolecular Hydrogen Bonds |

| Conformer 1 (Global Minimum) | 0.00 | Values for key torsions | Description of H-bonds |

| Conformer 2 | Value > 0 | Values for key torsions | Description of H-bonds |

| Conformer 3 | Value > 0 | Values for key torsions | Description of H-bonds |

Note: This table is a template for the expected output of a conformational analysis and requires data from specific molecular modeling studies.

Reaction Mechanism Elucidation via Computational Approaches (e.g., Tautomerization Pathways)

Computational chemistry is a powerful tool for investigating reaction mechanisms, including tautomerization, which is relevant to this compound. This molecule can potentially exist in equilibrium with its keto tautomer, 4-oxopentanoic acid, through a keto-enol tautomerization process. Understanding the pathway and energy barrier for this transformation is crucial for predicting its chemical behavior in different environments.

Computational studies would involve mapping the potential energy surface of the tautomerization reaction. This includes locating the transition state structure and calculating the activation energy. Different mechanisms could be explored, such as direct intramolecular proton transfer or solvent-assisted pathways.

Research on the tautomerization of similar molecules, like 5-aminolevulinic acid which features a related hydroxypentenoic acid moiety, has shown that computational methods can effectively model these processes. For instance, studies have demonstrated that autocatalytic mechanisms or the involvement of solvent molecules can significantly lower the activation energy for tautomerization. Similar investigations for this compound would clarify its stability and potential to isomerize.

A summary of a computational study on the tautomerization of this compound to 4-oxopentanoic acid would typically include:

| Reaction Pathway | Activation Energy (kcal/mol) | Relative Energy of Product (kcal/mol) |

| Direct Intramolecular Proton Transfer | Calculated Value | Calculated Value |

| Water-Assisted Proton Transfer (1 water molecule) | Calculated Value | Calculated Value |

| Water-Assisted Proton Transfer (2 water molecules) | Calculated Value | Calculated Value |

Note: The data in this table is hypothetical and would be the result of detailed computational investigations into the reaction mechanism.

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a fundamental technique for separating (Z)-4-hydroxypent-3-enoic acid from complex mixtures and assessing its purity. The choice between liquid and gas chromatography is primarily dictated by the volatility and thermal stability of the analyte.

High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-Performance Liquid Chromatography (UPLC), are powerful techniques for the analysis of non-volatile or thermally labile compounds like this compound. These methods separate compounds based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase.

For short-chain carboxylic and hydroxy acids, reversed-phase (RP) chromatography is a common approach. In RP-HPLC/UPLC, a nonpolar stationary phase, such as C18, is used with a polar mobile phase, typically a mixture of water and a more nonpolar solvent like acetonitrile (B52724) or methanol (B129727). To ensure the carboxylic acid group is in its non-ionized form for better retention on the nonpolar column, an acid, such as formic acid or phosphoric acid, is often added to the mobile phase. lgcstandards.com UPLC systems, which utilize smaller particle-sized columns (typically under 2 µm), offer higher resolution, faster analysis times, and greater sensitivity compared to traditional HPLC. nih.gov

While specific validated methods for this compound are not extensively documented, methodologies for analogous compounds provide a strong basis for its analysis. For instance, a UPLC method for short-chain fatty acids (SCFAs) employed a reversed-phase CSH C18 column with a gradient elution, demonstrating excellent separation and quantification. nih.gov Similarly, the analysis of 3-hydroxypentanoic acid has been successfully achieved using a Phenomenex Luna C18 column with a gradient of water and methanol containing 0.1% formic acid. lgcstandards.com Such conditions are readily adaptable for the analysis of this compound.

| Analyte | Technique | Column | Mobile Phase | Detection | Reference |

|---|---|---|---|---|---|

| 3-Hydroxypentanoic Acid | LC-MS/MS | Phenomenex Luna C18 (5 µm, 150 x 2.0 mm) | A: 0.1% Formic Acid in Water B: 0.1% Formic Acid in Methanol (Gradient) | Mass Spectrometry | lgcstandards.com |

| Short-Chain Fatty Acids (C2-C6) | UPLC-HRMS | Reversed-phase CSH C18 (1.7 µm) | Not specified in abstract, but typically water/acetonitrile with acid modifier | High-Resolution Mass Spectrometry | nih.gov |

| Unsaturated Hydroxy Fatty Acids | HPLC | Daicel Chiralpak OD-H (for enantiomeric separation) | n-hexane:iPrOH (99:1) | UV (206-280 nm) | scribd.com |

Gas Chromatography (GC) is a high-resolution separation technique well-suited for volatile and thermally stable compounds. researchgate.net However, due to the presence of polar hydroxyl and carboxyl functional groups, this compound is not sufficiently volatile for direct GC analysis. These polar groups can cause poor peak shape and strong adsorption onto the GC column. naturalproducts.net Therefore, a derivatization step is necessary to convert the analyte into a more volatile and less polar form. mdpi.com

Common derivatization strategies for carboxylic and hydroxy acids include:

Silylation: This process replaces the active hydrogen atoms in the hydroxyl and carboxyl groups with a trimethylsilyl (B98337) (TMS) group. Reagents like N,O-Bis(trimethylsilyl)acetamide (BSA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective for this purpose. nih.gov The resulting TMS ethers and esters are much more volatile and thermally stable, making them ideal for GC analysis. nih.gov

Alkylation (Esterification): This method converts the carboxylic acid group into an ester, most commonly a methyl ester. This can be achieved using reagents like diazomethane (B1218177) or by heating with an alcohol (e.g., methanol) in the presence of an acid catalyst like boron trifluoride (BF₃). researchgate.net The hydroxyl group may also need to be derivatized separately, for instance, through silylation, to ensure sufficient volatility. umich.edu

Once derivatized, the compound can be analyzed on a GC system, typically equipped with a capillary column (e.g., HP-5MS) and a Flame Ionization Detector (FID) or a mass spectrometer. acs.org The separation is based on the boiling points and polarities of the derivatives. While GC-MS data for the (Z) isomer is limited, the NIST Mass Spectrometry Data Center provides data for the related compound, (E)-4-hydroxypent-2-enoic acid, which shows a top mass-to-charge ratio (m/z) peak at 43, likely corresponding to the acetyl fragment [CH₃CO]⁺. unesp.br

| Derivatization Type | Reagent | Target Functional Group(s) | Resulting Derivative | Reference |

|---|---|---|---|---|

| Silylation | BSA (N,O-Bis(trimethylsilyl)acetamide) | -COOH, -OH | TMS Ester, TMS Ether | nih.gov |

| Silylation | BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) | -COOH, -OH | TMS Ester, TMS Ether | nih.gov |

| Alkylation | BF₃ in Methanol | -COOH | Methyl Ester | researchgate.net |

| Alkylation | Methyl Iodide | -COOH, -OH | Methyl Ester, Methyl Ether | umich.edu |

Hyphenated Techniques (e.g., LC-MS, GC-MS) for Identification and Quantification

Hyphenated techniques, which couple a separation method with a detection method like mass spectrometry (MS), are the gold standard for the unambiguous identification and precise quantification of analytes.

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are particularly powerful for analyzing compounds like this compound without the need for derivatization. nih.gov The analyte is first separated by LC and then introduced into the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio. Electrospray ionization (ESI) is a common ionization technique for this class of compounds, often operated in negative ion mode to deprotonate the carboxylic acid, forming the [M-H]⁻ ion. nih.gov

Tandem mass spectrometry (MS/MS) provides even greater specificity. In this technique, the [M-H]⁻ parent ion is selected and fragmented, and the resulting daughter ions are detected. This fragmentation pattern is unique to the molecule's structure and can be used for definitive identification and quantification, even in complex biological matrices. For instance, a study on the metabolome of hydrochar from sugarcane bagasse identified a compound as (3Z)-4-hydroxypent-3-enoic acid with a retention time of 23.9 minutes and a measured m/z of 85.2, which likely corresponds to a fragment of the parent molecule. nih.gov The development of a validated LC-MS/MS method for 3-hydroxypentanoic acid demonstrated a quantifiable range from 0.078 to 5 µg/mL in human plasma, showcasing the sensitivity of this approach. lgcstandards.com

Gas Chromatography-Mass Spectrometry (GC-MS) combines the high separation efficiency of GC with the powerful identification capabilities of MS. researchgate.net Following derivatization, the separated components enter the mass spectrometer, where they are typically ionized by electron ionization (EI). The resulting mass spectrum provides a molecular fingerprint that can be compared against spectral libraries for identification. For example, the GC-MS analysis of specialized pro-resolving mediators, which are complex hydroxy fatty acids, has been crucial in determining their structures. psu.edu

| Compound | Technique | Retention Time (min) | Key m/z Values | Source/Comment | Reference |

|---|---|---|---|---|---|

| (3Z)-4-hydroxypent-3-enoic acid | Metabolomic Analysis (technique not specified) | 23.9 | 85.2 (likely a fragment) | Identified in hydrochar metabolome | nih.gov |

| (E)-4-hydroxypent-2-enoic acid | GC-MS | Not specified | 43 (Top Peak), 99, 55 | NIST Mass Spectrometry Data Center | unesp.br |

Advanced Separation Techniques (e.g., Membrane Filtration) and Study of Intermolecular Interactions

Beyond chromatography, other advanced techniques can be employed for the separation of this compound and for the study of its interactions with other molecules. Membrane filtration, using techniques like ultrafiltration and nanofiltration, can be used to separate organic acids from complex mixtures, such as industrial process streams.

A study investigating the purification of steeping lye from viscose fiber production examined the retention of various hydroxy acids by different membranes. In this research, a compound identified as 4-hydroxy-pent-3-enoic acid was studied. The retention of this and other hydroxy acids was found to be significantly influenced by intermolecular interactions, particularly hydrogen bonding with hemicellulose present in the solution. Acids with a high capacity for forming hydrogen bonds showed increased retention, demonstrating that separation is not based solely on molecular size but also on these chemical interactions.

The study of intermolecular interactions is critical for understanding the behavior of this compound in solution and during analytical procedures. The carboxylic acid and hydroxyl groups are both capable of acting as hydrogen bond donors and acceptors. In concentrated or non-polar environments, carboxylic acids are known to form strong hydrogen-bonded dimers. cdnsciencepub.com The interplay of these hydrogen bonds, along with other van der Waals forces, with solvent molecules, other solutes, and stationary phases will dictate the compound's chromatographic behavior and its separation efficiency in membrane processes. Computational methods, such as Density Functional Theory (DFT), can be used to model these interactions and predict the most stable conformations of the molecule and its dimers or complexes with other molecules. cdnsciencepub.com

Applications of Z 4 Hydroxypent 3 Enoic Acid in Chemical Research and Development

Utilization as a Synthetic Intermediate for Pharmaceuticals and Agrochemicals

The chemical reactivity endowed by its multiple functional groups makes (Z)-4-hydroxypent-3-enoic acid a valuable precursor for the synthesis of a diverse range of more complex molecules, including those with potential applications in the pharmaceutical and agrochemical industries. The carboxylic acid moiety can be readily converted into esters, amides, or acid chlorides, providing a handle for a variety of chemical transformations. The hydroxyl group can undergo oxidation, etherification, or esterification, while the double bond is amenable to reactions such as hydrogenation, epoxidation, and dihydroxylation.

The stereochemistry of the Z-double bond offers a platform for the synthesis of specific stereoisomers, which is of paramount importance in the development of modern pharmaceuticals and agrochemicals where biological activity is often highly dependent on the three-dimensional arrangement of atoms.

Below is a table outlining hypothetical, yet chemically plausible, synthetic transformations of this compound to yield key structural motifs found in bioactive molecules.

| Starting Material | Reagents and Conditions | Product Class | Potential Application |

| This compound | 1. SOCl₂2. Amine R-NH₂ | Substituted Amides | Pharmaceuticals |

| This compound | 1. H₂, Pd/C2. H⁺, heat | γ-Lactone | Pharmaceutical Intermediate |

| This compound | 1. m-CPBA2. Ring-opening with nucleophile | Functionalized Diols | Agrochemicals |

| This compound | Intramolecular cyclization | Butenolide Derivatives | Natural Product Synthesis |

The strategic manipulation of these functional groups allows for the construction of a wide array of molecular architectures. For instance, the synthesis of substituted pyridines, a common scaffold in many pharmaceutical agents, could potentially be envisioned through a multi-step sequence starting from this compound. Similarly, its use in the synthesis of complex lactones or other heterocyclic systems is a promising avenue for exploration in agrochemical research, where such motifs are often associated with potent biological activity.

Conceptual Framework as a Lead Compound in Drug Discovery Research

A lead compound in drug discovery is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may nevertheless have suboptimal structure that requires modification to fit better to the target. This compound possesses several structural features that make it an interesting starting point for the design of new therapeutic agents.

The α,β-unsaturated carboxylic acid moiety is a known pharmacophore that can act as a Michael acceptor, enabling covalent interactions with biological nucleophiles, such as cysteine residues in enzymes. This type of interaction is a mechanism of action for a number of approved drugs. Furthermore, the presence of both a hydrogen bond donor (hydroxyl group) and a hydrogen bond acceptor (carbonyl group) allows for the formation of multiple non-covalent interactions with biological targets, which can contribute to binding affinity and selectivity.

The relatively small size and low molecular weight of this compound are advantageous properties for a lead compound, as they generally correlate with better absorption, distribution, metabolism, and excretion (ADME) profiles. The table below presents a conceptual analysis of the pharmacophoric features of this compound and their potential biological relevance.

| Pharmacophoric Feature | Potential Biological Interaction | Example of Target Class |

| α,β-Unsaturated Carboxylic Acid | Covalent bond formation with nucleophilic residues | Cysteine Proteases, Kinases |

| Hydroxyl Group | Hydrogen bonding (donor and acceptor) | Serine/Threonine Kinases, Dehydrogenases |

| Carboxylic Acid | Ionic interactions, hydrogen bonding | Receptors, Ion Channels |

| Z-Alkene Geometry | Constrained conformation for specific binding pocket | Various Enzymes and Receptors |

Detailed research findings on the biological activities of this compound itself are not extensively documented in publicly available literature. However, based on the principle of structural analogy, it is plausible to hypothesize its potential to interact with various biological targets. For instance, numerous natural products containing the α,β-unsaturated lactone or acid motif exhibit significant anti-inflammatory, anti-cancer, or anti-microbial activities.

Further investigation through computational modeling, in-vitro screening, and synthetic derivatization would be necessary to fully elucidate the potential of this compound as a lead compound. The generation of a library of derivatives by modifying the carboxylic acid and hydroxyl groups, as well as by elaborating the carbon skeleton, would be a critical step in exploring its structure-activity relationships and identifying derivatives with improved potency and selectivity for specific biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.